3-(环己基氨基)丙-1-醇

描述

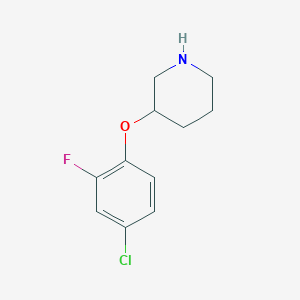

“3-(Cyclohexylamino)propan-1-ol” is a compound with the molecular formula C9H19NO . It is also known as N-Cyclohexyl-1-aminopropan-3-ol .

Molecular Structure Analysis

The molecular structure of “3-(Cyclohexylamino)propan-1-ol” consists of a cyclohexane ring attached to an amine group and a propanol group . The InChI code for this compound is 1S/C9H19NO.ClH/c11-8-4-7-10-9-5-2-1-3-6-9;/h9-11H,1-8H2;1H .Physical And Chemical Properties Analysis

“3-(Cyclohexylamino)propan-1-ol” has a molecular weight of 157.25 . It has 2 hydrogen bond donors, 2 hydrogen bond acceptors, and 4 rotatable bonds . The exact mass is 157.146664230 and the mono-isotopic mass is 157.146664230 .科学研究应用

分析化学应用

3-(环己基氨基)丙-1-醇在有机介质中稳定金属方面发挥作用。席尔瓦等人(1993 年)的一项研究表明,向煤油和水混合物中添加丙-1-醇会产生稳定的三组分溶液,该溶液可稳定铜和铅等金属,以便在分析溶液中直接测定 (席尔瓦、坎波斯、柯蒂斯和塞拉,1993 年)。

抗真菌研究

在药物化学领域,3-(环己基氨基)丙-1-醇衍生物显示出巨大的潜力。桑布拉诺-韦尔塔等人(2019 年)的一项研究合成了 1,3-双-(1,2,3-三唑-1-基)-丙-2-醇衍生物,对念珠菌菌株表现出高活性,表明具有潜在的抗真菌应用 (桑布拉诺-韦尔塔等人,2019 年)。

催化和化学合成

霍顿、沃伊尔和普莱斯(1980 年)报道了在通过三羰基铬配合物合成色满中使用 3-(邻氟苯基)丙-1-醇(一种相关化合物),表明其在有机合成和催化中的相关性 (霍顿、沃伊尔和普莱斯,1980 年)。

抗菌和抗氧化研究

Čižmáriková 等人(2020 年)研究了一系列(3-烷氧甲基-4-羟苯基)丙-1-酮(包括丙-1-醇衍生物)的抗菌和抗氧化活性。他们发现,与某些 β 受体阻滞剂相比,这些活性较低,突出了该化合物在药物应用中的潜力 (Čižmáriková、Markuliak、Habala、Valentová 和 Bilková,2020 年)。

传感器技术

王等人(2001 年)探索了使用单-(6-环己基氨基-6-脱氧)-β-环糊精(一种衍生物)作为石英晶体微天平中的传感材料来检测酒精和溶剂蒸气。这项研究表明 3-(环己基氨基)丙-1-醇衍生物在传感器技术中的潜在应用 (王、陈、何、康、尤和刘,2001 年)。

作用机制

Target of Action

The primary target of 3-(Cyclohexylamino)propan-1-ol is the sodium channel protein type 5 subunit alpha . This protein plays a crucial role in the initiation and propagation of action potentials in neurons and muscle cells .

Mode of Action

3-(Cyclohexylamino)propan-1-ol acts mainly by inhibiting sodium influx through voltage-gated sodium channels in the neuronal cell membrane of peripheral nerves . When the influx of sodium is interrupted, an action potential cannot arise, and signal conduction is thus inhibited .

Biochemical Pathways

The compound affects the neuronal signaling pathways by blocking the sodium channels. This blockage prevents the generation of action potentials, thereby inhibiting the transmission of nerve signals

Pharmacokinetics

Similar compounds are typically metabolized by plasma esterases and have a short half-life . More research is needed to determine the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The inhibition of sodium channels by 3-(Cyclohexylamino)propan-1-ol results in the suppression of nerve signal transmission . This can lead to a decrease in sensation or even complete numbness in the area where the compound is applied.

Action Environment

The action, efficacy, and stability of 3-(Cyclohexylamino)propan-1-ol can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its ability to interact with its target . Additionally, temperature can influence the compound’s stability and rate of metabolism . More research is needed to fully understand these influences.

安全和危害

“3-(Cyclohexylamino)propan-1-ol” may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

生化分析

Biochemical Properties

3-(Cyclohexylamino)propan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in the synthesis of antidepressants like Duloxetine . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the enzyme.

Cellular Effects

The effects of 3-(Cyclohexylamino)propan-1-ol on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3-(Cyclohexylamino)propan-1-ol has been shown to affect the expression of genes involved in neurotransmitter synthesis, thereby impacting neuronal function . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels.

Molecular Mechanism

At the molecular level, 3-(Cyclohexylamino)propan-1-ol exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. This binding often involves hydrogen bonding and hydrophobic interactions. Furthermore, 3-(Cyclohexylamino)propan-1-ol can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Cyclohexylamino)propan-1-ol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(Cyclohexylamino)propan-1-ol is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 3-(Cyclohexylamino)propan-1-ol vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of 3-(Cyclohexylamino)propan-1-ol can lead to toxic or adverse effects, such as cellular damage and disruption of normal metabolic processes.

Metabolic Pathways

3-(Cyclohexylamino)propan-1-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . The compound’s involvement in metabolic pathways is crucial for its role in biochemical reactions and its overall impact on cellular function.

Transport and Distribution

The transport and distribution of 3-(Cyclohexylamino)propan-1-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms of 3-(Cyclohexylamino)propan-1-ol is essential for elucidating its effects on cellular function and metabolism.

Subcellular Localization

The subcellular localization of 3-(Cyclohexylamino)propan-1-ol plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that 3-(Cyclohexylamino)propan-1-ol exerts its effects in the appropriate cellular context, thereby influencing various biochemical and cellular processes.

属性

IUPAC Name |

3-(cyclohexylamino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c11-8-4-7-10-9-5-2-1-3-6-9/h9-11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFOAUWHTDKZVPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40185062 | |

| Record name | N-Cyclohexylpropanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40185062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31121-12-7 | |

| Record name | 3-(Cyclohexylamino)-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31121-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 44899 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031121127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC44899 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Cyclohexylpropanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40185062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B1360903.png)

![1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1360911.png)

![3-[(3-Methylphenoxy)methyl]azetidine](/img/structure/B1360925.png)